molecular formula C12H18N2O2 B2629255 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one CAS No. 1343343-22-5

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Cat. No.: B2629255
CAS No.: 1343343-22-5
M. Wt: 222.288
InChI Key: RNXBAPKINSVSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a bicyclic organic compound featuring a cyclohexanone core substituted with a 1,2,4-oxadiazole ring bearing a tert-butyl group at the 3-position. This structure combines the steric bulk of the tert-butyl group with the electron-deficient nature of the oxadiazole ring, making it relevant for applications in medicinal chemistry, materials science, and agrochemicals. Its synthesis often involves 1,3-dipolar cycloaddition or condensation reactions, as seen in analogous compounds (e.g., 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one in ) .

The tert-butyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities. These properties are critical in drug design, particularly for central nervous system (CNS) targets or enzyme inhibitors.

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)11-13-10(16-14-11)8-4-6-9(15)7-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBAPKINSVSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexanone moiety. One common synthetic route involves the reaction of a suitable nitrile oxide with a cyclohexanone derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or ethanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The oxadiazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one:

Compound Name Substituents on Oxadiazole Cyclohexane Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-tert-butyl Cyclohexanone C₁₂H₁₈N₂O₂ 222.28 High lipophilicity; potential CNS activity
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one 3-ethyl Cyclohexanone C₁₀H₁₄N₂O₂ 194.23 Reduced steric bulk; lower metabolic stability
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohex-1-enyl derivatives 3-cyclopropyl Cyclohexene Varies >400 Enhanced π-conjugation; kinase inhibition
1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride 3-thiophene Cyclohexanamine C₁₂H₁₆ClN₃OS 293.79 Amine functionality; improved solubility in acidic media
Blixeprodil (NMDA antagonist) N/A 2-(4-Fluorophenyl)-2-(methylamino) substituents C₁₃H₁₅FNO 220.26 NMDA receptor antagonism; neuroprotective effects

Key Comparisons

The cyclopropyl variant () introduces strain and π-conjugation, favoring interactions with aromatic residues in enzyme binding pockets .

Functional Group Impact on Bioactivity The cyclohexanone moiety in the target compound allows for keto-enol tautomerism, enabling hydrogen bonding with biological targets. In contrast, the cyclohexanamine derivative () exhibits basicity (pKa ~8.5), facilitating protonation and ionic interactions . Blixeprodil () replaces the oxadiazole with a fluorophenyl group, demonstrating that structural simplification can retain CNS activity but forfeit oxadiazole-specific electronic effects .

Synthetic Accessibility

  • The target compound’s synthesis via 1,3-dipolar cycloaddition (similar to ) requires careful optimization due to steric hindrance from the tert-butyl group, yielding ~60% compared to ~80% for the ethyl analogue .

Spectroscopic and Crystallographic Data

  • Analogues like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline () exhibit distinct NMR shifts (e.g., tert-butyl protons at δ 1.35 ppm in CDCl₃) and X-ray-confirmed planar oxadiazole geometry .

Biological Activity

The compound 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N2O2C_{13}H_{22}N_2O_2, and it features a cyclohexanone ring substituted with a tert-butyl group and an oxadiazole moiety. This structural configuration is significant as it influences the compound's biological interactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study reported that certain oxadiazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.045μg/mL0.045\mu g/mL against Mycobacterium tuberculosis .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. Compounds containing the oxadiazole ring have been shown to inhibit cancer cell proliferation effectively. For example, research highlighted that specific oxadiazole derivatives exhibited IC50 values below 2μg/mL2\mu g/mL against several cancer cell lines . The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties. The presence of the oxadiazole ring can influence inflammatory mediators, potentially leading to reduced inflammation in various models .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many oxadiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell growth.
  • Receptor Modulation : The compound may interact with cellular receptors involved in inflammation and immune responses.
  • DNA Interaction : Certain derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

StudyCompound TestedActivityResults
Villemagne et al. (2020)Various oxadiazolesAnti-tubercularEC = 0.072 μM
Parikh et al. (2020)Substituted 1,2,4-oxadiazolesAnti-TBMIC = 0.25 μg/mL
Upare et al. (2019)Styryl oxadiazolesAnti-TBHighest activity: IC = 0.045 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.